molecular formula C24H27NO4 B13551457 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid

Cat. No.: B13551457
M. Wt: 393.5 g/mol
InChI Key: RIXMYDGQLRIIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the protection of amino acids using the Fmoc group. The Fmoc group is introduced via a reaction between the amino acid and fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Scientific Research Applications

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action for 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions at other sites on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-dimethylcyclohexane-1-carboxylic acid is unique due to its specific structure, which provides stability and ease of removal of the Fmoc group under mild conditions. This makes it particularly useful in the synthesis of complex peptides.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H27NO4/c1-23(2)11-13-24(14-12-23,21(26)27)25-22(28)29-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,25,28)(H,26,27)

InChI Key

RIXMYDGQLRIIAT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.